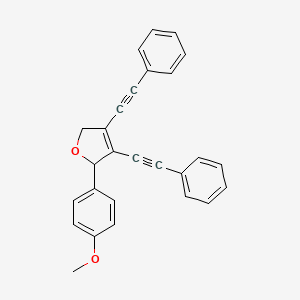
2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family This compound features a pyrimidine ring substituted with an isopentylthio group at the 2-position and a propyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidinone derivatives.
Thioether Formation: The isopentylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidinone with an isopentylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Alkylation: The propyl group is introduced through an alkylation reaction using a suitable propyl halide (e.g., propyl bromide) under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Types of Reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone ring can undergo reduction reactions, typically using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, propyl bromide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various alkylated or arylated pyrimidinone derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in nucleotide metabolism.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in drug development.
Medicine:
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Mécanisme D'action
The mechanism by which 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The isopentylthio and propyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets effectively.
Comparaison Avec Des Composés Similaires
2-(Methylthio)-6-propylpyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of an isopentylthio group.
2-(Isopentylthio)-4(1H)-pyrimidinone: Lacks the propyl group at the 6-position.
6-Propyl-2-thiopyrimidin-4(1H)-one: Contains a thiol group instead of a thioether.
Uniqueness: 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one is unique due to the combination of the isopentylthio and propyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other pyrimidinone derivatives.
Propriétés
Numéro CAS |
62459-10-3 |
|---|---|
Formule moléculaire |
C12H20N2OS |
Poids moléculaire |
240.37 g/mol |
Nom IUPAC |
2-(3-methylbutylsulfanyl)-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H20N2OS/c1-4-5-10-8-11(15)14-12(13-10)16-7-6-9(2)3/h8-9H,4-7H2,1-3H3,(H,13,14,15) |
Clé InChI |
MCDJJWMXISZXSL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)NC(=N1)SCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)


![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)








